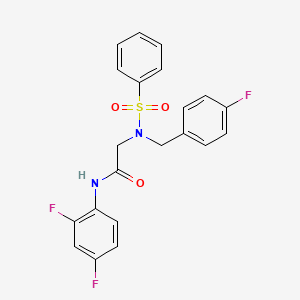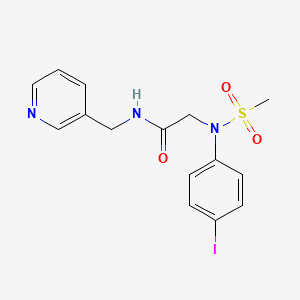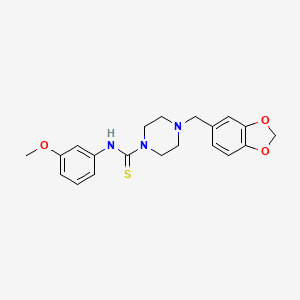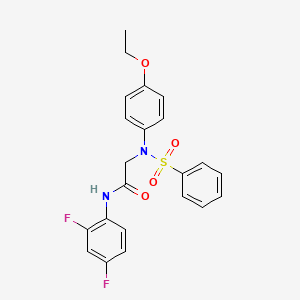
N~1~-(2,4-difluorophenyl)-N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamide
Übersicht
Beschreibung
N~1~-(2,4-difluorophenyl)-N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamide, also known as DFG-16, is a small molecule inhibitor that has been widely used in scientific research. This compound is known for its ability to inhibit the activity of a specific protein kinase, making it a valuable tool for studying various cellular processes. In
Wirkmechanismus
N~1~-(2,4-difluorophenyl)-N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamide works by binding to the ATP-binding pocket of CDK7, preventing the binding of ATP and subsequent phosphorylation of downstream targets. This inhibition of CDK7 activity leads to a disruption of the cell cycle and transcriptional regulation, ultimately resulting in cell death.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in cancer cells. In vivo studies have shown that this compound can inhibit tumor growth in mouse models of breast and lung cancer. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential therapeutic option for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N~1~-(2,4-difluorophenyl)-N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its specificity for CDK7. This allows researchers to study the specific effects of inhibiting CDK7 activity without affecting other cellular processes. However, one limitation of using this compound is its relatively low potency compared to other CDK7 inhibitors. This can make it difficult to achieve complete inhibition of CDK7 activity at lower concentrations.
Zukünftige Richtungen
There are several future directions for research involving N~1~-(2,4-difluorophenyl)-N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is the development of more potent CDK7 inhibitors based on the structure of this compound. Another area of interest is the use of this compound in combination with other cancer therapies to enhance their effectiveness. Finally, further research is needed to fully understand the anti-inflammatory effects of this compound and its potential as a therapeutic option for inflammatory diseases.
Conclusion
In conclusion, this compound is a small molecule inhibitor that has been widely used in scientific research to study various cellular processes. This compound is known for its ability to inhibit the activity of CDK7, making it a valuable tool for cancer research. This compound has a specific mechanism of action, a variety of biochemical and physiological effects, and advantages and limitations for lab experiments. Future research involving this compound could lead to the development of more potent CDK7 inhibitors and new therapeutic options for cancer and inflammatory diseases.
Wissenschaftliche Forschungsanwendungen
N~1~-(2,4-difluorophenyl)-N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamide has been widely used in scientific research as a tool to study various cellular processes. This compound is known for its ability to inhibit the activity of a specific protein kinase called cyclin-dependent kinase 7 (CDK7). CDK7 is a key regulator of the cell cycle and transcription, making it an important target for cancer therapy. This compound has been shown to inhibit the activity of CDK7 and induce cell cycle arrest and apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
2-[benzenesulfonyl-[(4-fluorophenyl)methyl]amino]-N-(2,4-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2O3S/c22-16-8-6-15(7-9-16)13-26(30(28,29)18-4-2-1-3-5-18)14-21(27)25-20-11-10-17(23)12-19(20)24/h1-12H,13-14H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKSUVZPMQKLND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)F)CC(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide](/img/structure/B3543988.png)

![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3544004.png)

![N~1~-(3-acetylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B3544013.png)


![ethyl 4-{[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]amino}benzoate](/img/structure/B3544037.png)
![2-oxo-2-phenylethyl 4-[(diethylamino)sulfonyl]-2-thiophenecarboxylate](/img/structure/B3544050.png)
![N~2~-(2,4-dichlorophenyl)-N~1~-[3-(methylthio)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3544051.png)
![3-benzyl-7-[(2-methoxy-5-nitrobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B3544056.png)

![2-{[4-benzyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-bromophenyl)ethanone](/img/structure/B3544082.png)